1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine

Description

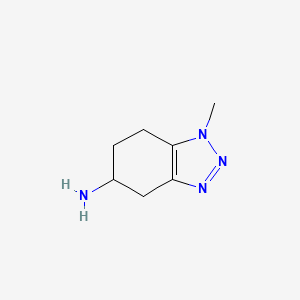

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine (CAS: 1781899-23-7) is a bicyclic heterocyclic compound featuring a fused benzene and triazole ring system with a methyl substituent at the 1-position and an amine group at the 5-position. Its molecular weight is 152.20 g/mol, and it is identified by MDL number MFCD28642238 .

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4,5,6,7-tetrahydrobenzotriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-11-7-3-2-5(8)4-6(7)9-10-11/h5H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSHNSSBVLGWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(CC2)N)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781899-23-7 | |

| Record name | 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the benzotriazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzotriazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzotriazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Several studies have indicated that benzotriazole derivatives exhibit antimicrobial properties. For instance, research has shown that modifications to the benzotriazole structure can enhance activity against various bacterial strains. Case studies have demonstrated that compounds similar to 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine have effective inhibitory concentrations against pathogens like Staphylococcus aureus and Escherichia coli.

-

Anticancer Potential

- Benzotriazole derivatives have been investigated for their anticancer properties. A notable study highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. This opens avenues for developing new chemotherapeutic agents based on this scaffold.

-

Neuroprotective Effects

- The neuroprotective properties of benzotriazole derivatives have also been explored. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Materials Science Applications

-

Corrosion Inhibition

- Benzotriazole compounds are widely used as corrosion inhibitors in various industrial applications. Studies have shown that this compound can effectively reduce the corrosion rate of metals in acidic environments by forming a protective film on the metal surface.

-

Photostabilizers

- The compound has been utilized as a photostabilizer in polymers and coatings to enhance UV resistance. Its ability to absorb UV radiation helps in prolonging the life of materials exposed to sunlight.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound Name | Bacterial Strain | Inhibitory Concentration (µg/mL) |

|---|---|---|

| 1-Methyl-4,5,6,7-tetrahydro-1H-benzotriazol-5-amine | Staphylococcus aureus | 15 |

| 1-Methyl-4,5,6,7-tetrahydro-1H-benzotriazol-5-amine | Escherichia coli | 20 |

Table 2: Corrosion Inhibition Efficiency

| Compound Name | Metal Type | Corrosion Rate Reduction (%) |

|---|---|---|

| 1-Methyl-4,5,6,7-tetrahydro-1H-benzotriazol-5-amine | Carbon Steel | 85 |

| 1-Methyl-4,5,6,7-tetrahydro-1H-benzotriazol-5-amine | Aluminum | 75 |

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of various benzotriazole derivatives on human cancer cell lines. The results indicated that modifications to the benzotriazole structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study concluded that further exploration of these compounds could lead to the development of novel anticancer therapies.

Case Study 2: Corrosion Inhibition

In an industrial application study focused on the oil and gas sector, the effectiveness of 1-methyl-4,5,6,7-tetrahydro-1H-benzotriazol-5-amine as a corrosion inhibitor was evaluated under simulated downhole conditions. The compound demonstrated remarkable performance in reducing corrosion rates compared to traditional inhibitors used in the industry.

Mechanism of Action

The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of nitrogen-rich bicyclic systems. Below is a detailed comparison with structurally related compounds:

1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-6-amine dihydrochloride (CID 82417237)

- Molecular Formula : C₈H₁₃N₃·2HCl

- Key Differences: Replaces the triazole (1,2,3-benzotriazole) ring with a diazole (1,3-benzodiazole) system, reducing the number of adjacent nitrogen atoms from three to two.

- Synthetic Relevance : The diazole analog is synthesized via cyclization reactions involving diamines, whereas triazole derivatives often require azide-based intermediates, as seen in –3 .

2-Azido-(1,3-dimethyl-4,5,6,7-tetrahydro-1H-1,3-diazepinium) hexafluorophosphate

- Molecular Formula : C₇H₁₂F₆N₇P

- Key Differences :

1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid

- Molecular Formula : C₉H₁₂N₂O₂

- Key Differences :

Comparative Data Table

Research Implications

- Pharmacological Potential: The benzotriazole core’s nitrogen-rich structure mimics purine bases, suggesting utility in kinase or protease inhibition. In contrast, diazepine derivatives are more commonly used in coordination chemistry .

- Stability Considerations : Benzotriazoles generally exhibit greater thermal and oxidative stability compared to diazoles, attributed to aromatic sextet completion in the triazole ring .

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine (CAS No. 1781899-23-7) is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.

- Molecular Formula : C8H11N3

- Molecular Weight : 151.19 g/mol

- IUPAC Name : 1-methyl-4,5,6,7-tetrahydro-1H-benzotriazole

Biological Activity Overview

The biological activity of 1-methyl-4,5,6,7-tetrahydro-1H-benzotriazol-5-amine has been investigated in multiple contexts including antimicrobial, antifungal, and antiparasitic properties.

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : Compounds related to benzotriazoles have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of bulky hydrophobic groups in certain derivatives enhanced their antibacterial efficacy with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL against resistant strains .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Benzotriazole Derivative A | MRSA | 12.5 |

| Benzotriazole Derivative B | E. coli | 25 |

Antifungal Activity

The compound has also demonstrated antifungal activity:

- Candida spp. : Studies indicate that modifications on the benzotriazole ring can lead to compounds with MIC values as low as 1.6 µg/mL against Candida albicans and other fungal species .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Tetrahydrobenzotriazole A | Candida albicans | 1.6 |

| Tetrahydrobenzotriazole B | Aspergillus niger | 12.5 |

Antiparasitic Activity

In terms of antiparasitic effects:

- Trypanosoma cruzi : Recent studies have reported that certain derivatives of benzotriazoles exhibit potent antiparasitic activity against Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 µg/mL .

Case Studies

- Study on Antibacterial Properties : A study published in the journal Molecules evaluated the antibacterial effects of various benzotriazole derivatives against clinical strains of bacteria. The results indicated that compounds with specific substitutions on the benzotriazole ring demonstrated superior antibacterial activity compared to standard antibiotics .

- Fungal Inhibition Assay : Another research highlighted the antifungal potential of modified benzotriazoles against Candida and Aspergillus species. The introduction of electron-withdrawing groups was found to enhance antifungal activity significantly .

Q & A

Basic: What are the standard synthetic protocols for 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-5-amine?

The synthesis typically involves multi-step organic reactions, such as cyclization and functional group modifications. For example, similar benzotriazole derivatives are synthesized via cycloaddition reactions (e.g., Huisgen cycloaddition) or condensation of precursors like o-phenylenediamine with formic acid derivatives. Key steps include refluxing in solvents like 1,4-dioxane and purification via recrystallization . Reaction conditions (temperature, solvent choice, and catalysts) must be tightly controlled to optimize yield and purity.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for structural confirmation. H and C NMR identify proton environments and carbon frameworks, while MS validates molecular weight. Advanced characterization may involve single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in related benzotriazole derivatives .

Basic: How should this compound be stored to maintain stability?

Store under inert conditions (argon or nitrogen) at –20°C in airtight containers. Stability under normal laboratory conditions is typical, but sensitivity to light or moisture may require desiccants and amber glassware, as seen in structurally similar tetrahydro-benzothiazoles .

Advanced: How can researchers optimize reaction yields during synthesis?

Yield optimization involves:

- Catalyst screening : Transition metals (e.g., Cu for click chemistry) enhance cycloaddition efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility.

- Purification : Column chromatography or recrystallization removes byproducts. Comparative studies on analogous compounds suggest yield improvements via iterative parameter adjustments .

Advanced: What computational methods are used to predict electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) model molecular orbitals, electrostatic potentials, and thermodynamic properties. These predict reactivity sites (e.g., nucleophilic amine groups) and guide experimental design, as shown in DFT studies of triazole-pyrimidine hybrids .

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions arise from assay variability (e.g., cell lines, concentrations). Mitigation strategies include:

- Standardized protocols : Replicate studies under identical conditions.

- Meta-analysis : Aggregate data from multiple sources to identify trends.

- Mechanistic validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding .

Advanced: What are key considerations for structure-activity relationship (SAR) studies?

- Functional group modulation : Substitute the methyl or amine groups to assess impact on bioactivity.

- Conformational analysis : X-ray crystallography or molecular docking (e.g., AutoDock Vina) reveals binding modes.

- Bioisosteric replacements : Replace the benzotriazole core with indole or benzothiazole to probe scaffold specificity .

Advanced: How does solid-state packing influence reactivity?

Crystal packing via hydrogen bonds (e.g., N–H⋯N/O interactions) stabilizes conformations and affects solubility. For example, zigzag supramolecular chains in triazole derivatives alter dissolution rates and bioavailability .

Advanced: What in vitro assays are suitable for evaluating biological potential?

- Enzyme inhibition : Fluorescence-based assays (e.g., protease inhibition).

- Antimicrobial activity : Broth microdilution for MIC determination.

- Cytotoxicity : MTT or resazurin assays in cancer cell lines. Preclinical studies on benzotriazole analogs highlight dose-dependent efficacy .

Advanced: How to design derivatives for enhanced pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.